(4-Methylthiophenyl)methyl phenyl sulfonium triflate
Overview
Description
The compound (4-Methylthiophenyl)methyl phenyl sulfonium triflate belongs to a class of sulfonium salts characterized by their utility in organic synthesis and materials science. Such compounds are known for their electrophilic properties, enabling a variety of chemical transformations.
Synthesis Analysis
The synthesis of sulfonium salts, including (4-Methylthiophenyl)methyl phenyl sulfonium triflate, often involves the reaction of thiophenes with sulfonic acids or their derivatives under acidic conditions. For example, the polymerization of methyl phenyl sulfoxide in the presence of triflic acid has been described, which is relevant to understanding the synthesis routes of similar sulfonium compounds (Miyatake et al., 2001).
Molecular Structure Analysis
The molecular structure of sulfonium compounds can be elucidated through X-ray crystallography, as demonstrated in studies on related sulfonium polymers and derivatives. These analyses reveal the crystalline nature and geometric parameters of such compounds, providing insight into their structural characteristics (Miyatake et al., 2001).
Chemical Reactions and Properties
Sulfonium salts are known for their participation in electrophilic reactions, serving as active species in the formation of sulfide bonds and the polymerization of various sulfides. Their reactivity underlines the versatility of sulfonium salts in synthetic chemistry, enabling the efficient formation of complex molecules and polymers (Tsuchida et al., 1994).
Scientific Research Applications
Polymer Synthesis : One study demonstrated the polymerization of methyl phenyl sulfoxide under acidic conditions, leading to the synthesis of poly(methylsulfonio-1,4-phenylene triflate), which exhibited high crystallinity and a well-defined crystal structure (Miyatake et al., 2001).
Electrophilic Reactions in Polymerization : Another study explored the electrophilic reactions of phenyl bis(phenylthio) sulfonium cation, which acts as an active species in the oxidative polymerization of diphenyl disulfide. This mechanism facilitates the efficient formation of various polymer products (Tsuchida et al., 1994).
Photochemistry of Sulfonium Salts : Research on the photolysis of various triarylsulfonium salts, including those with (4-methylthiophenyl)methyl phenyl sulfonium triflate-like structures, revealed the formation of new rearrangement products, providing insights into the mechanisms of photolysis from singlet excited states (Dektar & Hacker, 1990).
Synthesis of Poly(sulfonium cation) : Methyl 4-phenylthiophenyl sulfoxide was polymerized to poly(methyl-4-phenylthiophenylsulfonium), demonstrating potential as an alkylating agent for various organic compounds. This work showed the versatility of sulfonium salts in organic synthesis and polymer chemistry (Shouji et al., 1994).
Catalytic Applications : Sulfonium salts, including those structurally similar to (4-Methylthiophenyl)methyl phenyl sulfonium triflate, have been utilized as catalysts in various chemical reactions, such as Suzuki-Miyaura cross-coupling and other organometallic reactions, showcasing their utility in synthetic organic chemistry (Wang et al., 2016).
Corrosion Inhibition : A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been studied for its efficacy in inhibiting corrosion of mild steel in acidic media, indicating the potential of sulfonium salts in industrial applications such as material preservation (Lagrenée et al., 2002).
Safety And Hazards
“(4-Methylthiophenyl)methyl phenyl sulfonium triflate” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
properties
IUPAC Name |
methyl-(4-methylsulfanylphenyl)-phenylsulfanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15S2.CHF3O3S/c1-15-12-8-10-14(11-9-12)16(2)13-6-4-3-5-7-13;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQHKIRYKSFQC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)[S+](C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444895 | |
Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophenyl)methyl phenyl sulfonium triflate | |
CAS RN |
187868-29-7 | |
Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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